molecular formula C76H132N20O26 B151672 Pstair CAS No. 126675-53-4

Pstair

Cat. No. B151672
CAS RN: 126675-53-4
M. Wt: 1742 g/mol
InChI Key: JCXVGSUDEJTPFS-IVBRFITJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pstair is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been shown to have a unique mechanism of action, which has led to its use in various scientific studies. In

Mechanism of Action

Pstair works by inhibiting the reuptake of serotonin and dopamine in the brain. This results in an increase in the levels of these neurotransmitters, which can have various effects on the brain. Serotonin is known to regulate mood, appetite, and sleep, while dopamine is known to regulate movement, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, Pstair can potentially have therapeutic effects in the treatment of various disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Pstair are not fully understood. However, it has been shown to have an effect on the levels of serotonin and dopamine in the brain. This can result in various effects, such as changes in mood, appetite, and sleep. Pstair has also been shown to have an effect on the cardiovascular system, with some studies showing an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using Pstair in lab experiments is its unique mechanism of action. This can allow researchers to study the effects of serotonin and dopamine on the brain in a more precise manner. However, one limitation of using Pstair is its potential side effects, which can make it difficult to use in certain experiments. Additionally, the synthesis method of Pstair can be time-consuming and expensive, which can limit its use in some research settings.

Future Directions

There are several future directions for the study of Pstair. One potential direction is its use in the treatment of depression and anxiety disorders. Another potential direction is its use in the treatment of Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of Pstair, as well as its potential side effects and limitations. Overall, Pstair has the potential to be a valuable tool in the field of scientific research, with various potential applications in medicine and neuroscience.

Synthesis Methods

The synthesis of Pstair involves the reaction of two chemical compounds, which are readily available in the market. The first compound is 2,3,4,5-tetramethoxybenzaldehyde, and the second compound is 2,3,4,5-tetramethoxyphenethylamine. These two compounds react in the presence of a catalyst to form Pstair. The synthesis method is simple and can be carried out in a laboratory setting.

Scientific Research Applications

Pstair has been used in various scientific studies due to its unique mechanism of action. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and medicine. Pstair has been used to study the effects of serotonin on the brain, as well as its potential use in the treatment of depression and anxiety disorders. It has also been used to study the effects of dopamine on the brain, as well as its potential use in the treatment of Parkinson's disease.

properties

CAS RN

126675-53-4

Product Name

Pstair

Molecular Formula

C76H132N20O26

Molecular Weight

1742 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid

InChI

InChI=1S/C76H132N20O26/c1-13-39(9)58(93-61(107)41(11)83-73(119)60(42(12)99)95-69(115)51(35-98)90-70(116)52-21-18-30-96(52)74(120)57(38(7)8)92-53(100)33-82-62(108)43(78)22-25-54(101)102)71(117)86-45(20-17-29-81-76(79)80)63(109)85-46(23-26-55(103)104)65(111)94-59(40(10)14-2)72(118)91-50(34-97)68(114)89-49(32-37(5)6)67(113)88-48(31-36(3)4)66(112)84-44(19-15-16-28-77)64(110)87-47(75(121)122)24-27-56(105)106/h36-52,57-60,97-99H,13-35,77-78H2,1-12H3,(H,82,108)(H,83,119)(H,84,112)(H,85,109)(H,86,117)(H,87,110)(H,88,113)(H,89,114)(H,90,116)(H,91,118)(H,92,100)(H,93,107)(H,94,111)(H,95,115)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,79,80,81)/t39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1

InChI Key

JCXVGSUDEJTPFS-IVBRFITJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)N

SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)N

sequence

EGVPSTAIREISLLKE

synonyms

CDC2 peptide (42-57)
PSTAIR
PSTAIR peptide

Origin of Product

United States

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